An In-depth Technical Guide to 4,5,6-Trichloro-2-methylpyrimidine (CAS number 1780-28-5)
An In-depth Technical Guide to 4,5,6-Trichloro-2-methylpyrimidine (CAS number 1780-28-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, detailed experimental data for 4,5,6-Trichloro-2-methylpyrimidine is limited. This guide provides a comprehensive overview of the available information and presents representative data and protocols from closely related compounds to offer insights into its properties and potential applications.
Core Compound Identification and Properties
4,5,6-Trichloro-2-methylpyrimidine is a halogenated pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and many pharmaceuticals.[1] The presence of multiple chlorine atoms and a methyl group on the pyrimidine ring suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents.
Table 1: Physicochemical Properties of 4,5,6-Trichloro-2-methylpyrimidine [2]
| Property | Value | Source |
| CAS Number | 1780-28-5 | [2] |
| Molecular Formula | C₅H₃Cl₃N₂ | [2] |
| Molecular Weight | 197.45 g/mol | [2] |
| IUPAC Name | 4,5,6-trichloro-2-methylpyrimidine | [2] |
| Canonical SMILES | CC1=NC(=C(C(=N1)Cl)Cl)Cl | [2] |
| InChIKey | MLXZCYRURHJFLL-UHFFFAOYSA-N | [2] |
| Computed XLogP3 | 3.2 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 0 | [2] |
Synthesis and Reactivity
Representative Experimental Protocol: Synthesis of a Related Chloropyrimidine
The following protocol describes the synthesis of 4,6-dichloro-2-methylpyrimidine and can be considered a representative method for the chlorination of a dihydroxypyrimidine.[3]
Reaction Scheme:
Caption: A representative chlorination reaction for the synthesis of a dichloromethylpyrimidine.
Materials:
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4,6-dihydroxy-2-methylpyrimidine
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Phosphorus oxychloride (POCl₃)
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Ice water
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Dichloromethane (CH₂Cl₂)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 4,6-dihydroxy-2-methylpyrimidine and an excess of phosphorus oxychloride is prepared.
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The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed under reduced pressure.
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The residue is then cautiously poured onto crushed ice with vigorous stirring.
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The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.
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The product is extracted with dichloromethane.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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The solvent is evaporated under reduced pressure to yield the crude product.
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The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 4,6-dichloro-2-methylpyrimidine.
Spectral Data
Specific, experimentally determined spectral data (NMR, IR, Mass Spectrometry) for 4,5,6-Trichloro-2-methylpyrimidine are not available in the reviewed scientific literature. For researchers planning to synthesize or work with this compound, the following table provides the expected spectral characteristics of a closely related compound, 4,5,6-Trichloropyrimidine-2-carboxamide, to serve as a reference.
Table 2: Spectral Data for the Related Compound 4,5,6-Trichloropyrimidine-2-carboxamide [3]
| Spectroscopy | Peak Assignments |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.53 (br s, 1H, NH₂), 6.33 (br s, 1H, NH₂) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 161.3 (Cq), 160.8 (Cq), 153.5 (Cq), 131.4 (Cq) |
| FTIR (cm⁻¹) | 3402, 3291, 3219, 3167 (N-H), 1686 (C=O) |
| Mass Spec (MALDI-TOF) | m/z 229 (M⁺ + 4), 226 (M⁺ - H + 2), 224 (M⁺ - H) |
Biological Activity and Drug Development Potential
While there is no specific biological activity data reported for 4,5,6-Trichloro-2-methylpyrimidine, the pyrimidine scaffold is a well-established pharmacophore in drug discovery.[1] Polychlorinated pyrimidines are particularly valuable as intermediates in the synthesis of kinase inhibitors. The chlorine atoms at positions 4, 5, and 6 are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate biological activity and selectivity.
Role as a Scaffold for Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimidine core can mimic the purine ring of ATP, the natural substrate for kinases, making it an excellent starting point for the design of competitive kinase inhibitors. The chlorine atoms on 4,5,6-Trichloro-2-methylpyrimidine can be sequentially displaced by different nucleophiles to build a library of compounds for screening against various kinases.
Caption: A generalized workflow for the use of 4,5,6-Trichloro-2-methylpyrimidine in kinase inhibitor discovery.
Potential Therapeutic Areas
Given the prevalence of pyrimidine-based drugs, derivatives of 4,5,6-Trichloro-2-methylpyrimidine could potentially be explored for a variety of therapeutic applications, including:
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Oncology: As inhibitors of various kinases involved in cancer progression.
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Inflammatory Diseases: Targeting kinases involved in inflammatory signaling pathways.
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Infectious Diseases: As antimicrobial or antiviral agents.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4,5,6-Trichloro-2-methylpyrimidine is classified with the following hazards:
Table 3: GHS Hazard Information [2]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H317 | May cause an allergic skin reaction |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
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Handle in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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In case of contact, wash immediately with plenty of water.
Conclusion
4,5,6-Trichloro-2-methylpyrimidine (CAS 1780-28-5) is a chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its polychlorinated pyrimidine structure makes it an attractive scaffold for the synthesis of diverse libraries of compounds, particularly for the development of kinase inhibitors. While specific experimental data on its synthesis, spectral properties, and biological activity are not extensively reported in the public domain, this guide provides a foundational understanding based on its chemical structure and data from closely related analogs. Further research into this compound is warranted to fully elucidate its chemical and biological properties and to explore its potential as a building block for novel therapeutics.
